Bcl-xL antagonist 2
Overview
Description
Bcl-xL antagonist 2: is a compound that inhibits the activity of Bcl-xL, a member of the Bcl-2 family of proteins. These proteins are crucial regulators of apoptosis, the process of programmed cell death. This compound is particularly significant in cancer research, as it can induce apoptosis in cancer cells that overexpress Bcl-xL, thereby potentially overcoming resistance to conventional therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bcl-xL antagonist 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it often includes the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and other advanced techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Bcl-xL antagonist 2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Bcl-xL antagonist 2 is used in chemical research to study the mechanisms of apoptosis and the role of Bcl-xL in cell survival .
Biology: In biological research, this compound is used to investigate the pathways involved in cell death and survival, particularly in cancer cells .
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for treating cancers that are resistant to conventional therapies .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs aimed at targeting the Bcl-2 family of proteins .
Mechanism of Action
Bcl-xL antagonist 2 exerts its effects by binding to the Bcl-xL protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which in turn promote mitochondrial outer membrane permeabilization and the release of cytochrome c. This cascade ultimately activates caspases, the enzymes responsible for executing apoptosis .
Comparison with Similar Compounds
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: A dual inhibitor of Bcl-2 and Bcl-xL, used in combination therapies for various cancers.
Epigallocatechin gallate: A natural compound found in green tea that inhibits Bcl-2.
Curcumin: A compound found in turmeric that also inhibits Bcl-2.
Uniqueness: Bcl-xL antagonist 2 is unique in its high specificity for Bcl-xL, making it a valuable tool for studying the specific role of Bcl-xL in apoptosis and for developing targeted cancer therapies .
Properties
IUPAC Name |
2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c26-18(24-20-22-15-6-1-2-7-17(15)30-20)13-5-3-4-12-8-9-25(10-14(12)13)21-23-16(11-29-21)19(27)28/h1-7,11H,8-10H2,(H,27,28)(H,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCCZZHEZZPUGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3)C5=NC(=CS5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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